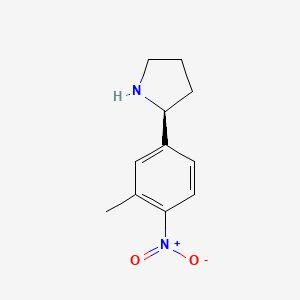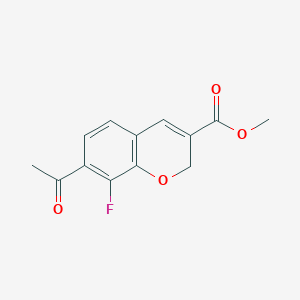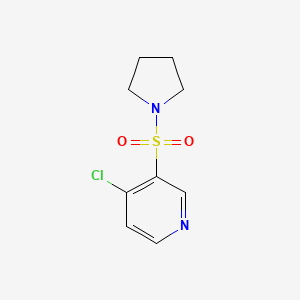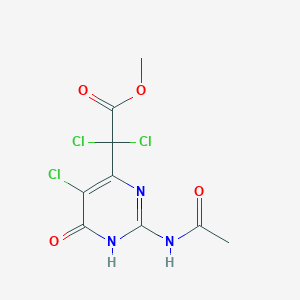![molecular formula C20H33N3O5 B12935640 9-tert-Butyl 4-ethyl 1-(pyrrolidin-1-yl)-2-oxa-3,9-diazaspiro[5.5]undec-3-ene-4,9-dicarboxylate](/img/structure/B12935640.png)
9-tert-Butyl 4-ethyl 1-(pyrrolidin-1-yl)-2-oxa-3,9-diazaspiro[5.5]undec-3-ene-4,9-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-tert-Butyl 4-ethyl 1-(pyrrolidin-1-yl)-2-oxa-3,9-diazaspiro[55]undec-3-ene-4,9-dicarboxylate is a complex organic compound featuring a spirocyclic structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-tert-Butyl 4-ethyl 1-(pyrrolidin-1-yl)-2-oxa-3,9-diazaspiro[5.5]undec-3-ene-4,9-dicarboxylate typically involves multi-step organic reactions. The process often starts with the preparation of key intermediates, such as pyrrolidine derivatives, which are then subjected to spirocyclization reactions under controlled conditions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the reaction conditions and minimize by-products. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to enhance the sustainability of the production .
化学反応の分析
Types of Reactions
9-tert-Butyl 4-ethyl 1-(pyrrolidin-1-yl)-2-oxa-3,9-diazaspiro[5.5]undec-3-ene-4,9-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce new alkyl or aryl groups into the molecule .
科学的研究の応用
9-tert-Butyl 4-ethyl 1-(pyrrolidin-1-yl)-2-oxa-3,9-diazaspiro[5.5]undec-3-ene-4,9-dicarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It serves as a probe to study biological pathways and interactions due to its unique structural features.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
作用機序
The mechanism of action of 9-tert-Butyl 4-ethyl 1-(pyrrolidin-1-yl)-2-oxa-3,9-diazaspiro[5.5]undec-3-ene-4,9-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one, share some structural features and biological activities.
Spirocyclic compounds: Other spirocyclic molecules, like spirooxindoles and spiroketals, exhibit similar three-dimensional structures and pharmacological properties.
Uniqueness
9-tert-Butyl 4-ethyl 1-(pyrrolidin-1-yl)-2-oxa-3,9-diazaspiro[5.5]undec-3-ene-4,9-dicarboxylate stands out due to its specific combination of functional groups and spirocyclic framework, which confer unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
特性
IUPAC Name |
9-O-tert-butyl 4-O-ethyl 1-pyrrolidin-1-yl-2-oxa-3,9-diazaspiro[5.5]undec-3-ene-4,9-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O5/c1-5-26-16(24)15-14-20(17(28-21-15)22-10-6-7-11-22)8-12-23(13-9-20)18(25)27-19(2,3)4/h17H,5-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUWQTVVWWQAIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C2(C1)CCN(CC2)C(=O)OC(C)(C)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12935598.png)



